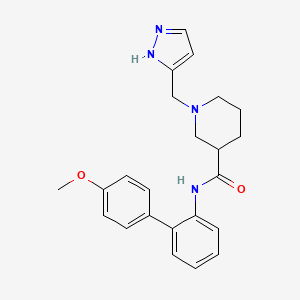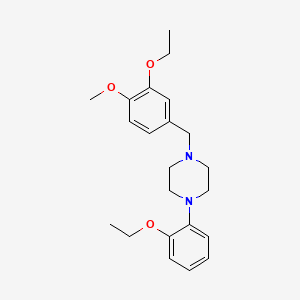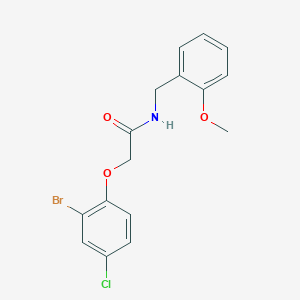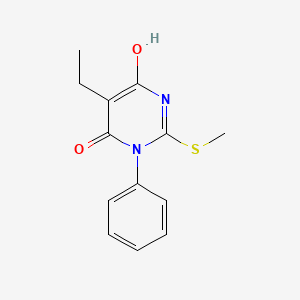
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-methoxy-2-biphenylyl)-1-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide, commonly known as MPP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPP has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
作用機序
MPP inhibits the activity of certain enzymes by binding to them and preventing them from functioning properly. Specifically, MPP has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation and is overactive in many types of cancer. By inhibiting CDK4, MPP can slow down the growth of cancer cells.
Biochemical and Physiological Effects
MPP has several biochemical and physiological effects. As mentioned, MPP inhibits the activity of CDK4, which can slow down the growth of cancer cells. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. MPP has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is that it has been extensively studied and its synthesis method is well-established. This makes it easier for researchers to obtain and use MPP in their experiments. However, one limitation of using MPP is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors. In addition, MPP may have off-target effects, which could complicate experimental results.
将来の方向性
There are several future directions for research on MPP. One area of research could be to further explore its potential use in the treatment of cancer. Specifically, researchers could investigate the use of MPP in combination with other cancer treatments to determine if it could enhance their effectiveness. Another area of research could be to explore the potential use of MPP in the treatment of neurodegenerative diseases. Researchers could investigate the mechanisms by which MPP has neuroprotective effects and explore its potential use in animal models of these diseases. Finally, researchers could investigate the potential use of MPP in the treatment of inflammatory diseases.
合成法
The synthesis of MPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4'-methoxy-2-biphenylamine and 1-(1H-pyrazol-3-ylmethyl)piperidine-3-carboxylic acid. These two compounds are reacted in the presence of various reagents and catalysts to form MPP. The synthesis method has been well-established and has been used in many research studies.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. MPP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, MPP has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(1H-pyrazol-5-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-20-10-8-17(9-11-20)21-6-2-3-7-22(21)25-23(28)18-5-4-14-27(15-18)16-19-12-13-24-26-19/h2-3,6-13,18H,4-5,14-16H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUWRGAONMGPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3'-fluoro-4-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6003609.png)

![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N-[3-(acetylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B6003630.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003664.png)
![3-(2,5-difluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003672.png)
![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![N-(3-cyclopentylpropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6003695.png)
![N-cycloheptyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003701.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)